molecular formula C13H11BrO2 B12555187 5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one CAS No. 189166-55-0

5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one

Cat. No.: B12555187
CAS No.: 189166-55-0
M. Wt: 279.13 g/mol
InChI Key: HZXZMTJTIQFXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methoxy[1,1’-biphenyl]-2(1H)-one is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a bromine atom and a methoxy group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methoxy[1,1’-biphenyl]-2(1H)-one typically involves the bromination of a methoxy-substituted biphenyl precursor. One common method involves the acetylation of o-methoxyphenol using acetic anhydride, followed by bromination with bromine under the catalysis of iron powder, and finally deacetylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methoxy[1,1’-biphenyl]-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized biphenyl compounds.

Scientific Research Applications

5-Bromo-1-methoxy[1,1’-biphenyl]-2(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-1-methoxy[1,1’-biphenyl]-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxyphenol
  • 4’-Methoxy-[1,1’-biphenyl]-4-yl
  • 5,5′′-bis (4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene

Uniqueness

5-Bromo-1-methoxy[1,1’-biphenyl]-2(1H)-one is unique due to the specific positioning of the bromine and methoxy groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

189166-55-0

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

4-bromo-6-methoxy-6-phenylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C13H11BrO2/c1-16-13(10-5-3-2-4-6-10)9-11(14)7-8-12(13)15/h2-9H,1H3

InChI Key

HZXZMTJTIQFXPK-UHFFFAOYSA-N

Canonical SMILES

COC1(C=C(C=CC1=O)Br)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.